molecular formula C10H11NO3 B3136746 (S)-2-Acetamido-2-phenylacetic acid CAS No. 42429-20-9

(S)-2-Acetamido-2-phenylacetic acid

Cat. No. B3136746
Key on ui cas rn: 42429-20-9
M. Wt: 193.2 g/mol
InChI Key: VKDFZMMOLPIWQQ-VIFPVBQESA-N
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Patent
US04002682

Procedure details

Two (2.0) cc of Raney nickel (WII) was suspended in 15 ml of acetone, and refluxed for 7 minutes. Cooling the suspension to room temperature, 315 mg of α-acetylamino-α-tolylthiophenylacetic acid was added, followed by 5.5 hours' stirring at room temperature. The insoluble matter was separated by filtration, and washed with ethanol. The filtrate and washing were combined and concentrated under reduced pressure. The residue was crystallized from an ether-n-hexane system. Thus 141 mg of α-acetylaminophenylacetic acid was obtained. The yield was 73%.
[Compound]
Name
( 2.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-acetylamino-α-tolylthiophenylacetic acid
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5](C1SC=CC=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1C)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]>[Ni].CC(C)=O>[C:1]([NH:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
( 2.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
α-acetylamino-α-tolylthiophenylacetic acid
Quantity
315 mg
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)(C1=C(C=CC=C1)C)C=1SC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 minutes
Duration
7 min
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
WASH
Type
WASH
Details
washed with ethanol
WASH
Type
WASH
Details
The filtrate and washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from an ether-n-hexane system

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04002682

Procedure details

Two (2.0) cc of Raney nickel (WII) was suspended in 15 ml of acetone, and refluxed for 7 minutes. Cooling the suspension to room temperature, 315 mg of α-acetylamino-α-tolylthiophenylacetic acid was added, followed by 5.5 hours' stirring at room temperature. The insoluble matter was separated by filtration, and washed with ethanol. The filtrate and washing were combined and concentrated under reduced pressure. The residue was crystallized from an ether-n-hexane system. Thus 141 mg of α-acetylaminophenylacetic acid was obtained. The yield was 73%.
[Compound]
Name
( 2.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-acetylamino-α-tolylthiophenylacetic acid
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5](C1SC=CC=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1C)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]>[Ni].CC(C)=O>[C:1]([NH:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2]

Inputs

Step One
Name
( 2.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
α-acetylamino-α-tolylthiophenylacetic acid
Quantity
315 mg
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)(C1=C(C=CC=C1)C)C=1SC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 minutes
Duration
7 min
CUSTOM
Type
CUSTOM
Details
The insoluble matter was separated by filtration
WASH
Type
WASH
Details
washed with ethanol
WASH
Type
WASH
Details
The filtrate and washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from an ether-n-hexane system

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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